1-[4-(3-Chlorophenyl)piperazin-1-yl]-3-naphthalen-2-yloxypropan-2-ol;dihydrochloride
Overview
Description
1-[4-(3-Chlorophenyl)piperazin-1-yl]-3-naphthalen-2-yloxypropan-2-ol;dihydrochloride is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a piperazine ring substituted with a chlorophenyl group and a naphthalenyloxypropanol moiety
Preparation Methods
The synthesis of 1-[4-(3-Chlorophenyl)piperazin-1-yl]-3-naphthalen-2-yloxypropan-2-ol;dihydrochloride typically involves multiple steps:
Formation of the Piperazine Ring: The piperazine ring can be synthesized through the reaction of diamines with appropriate alkylating agents.
Substitution with Chlorophenyl Group: The chlorophenyl group is introduced through nucleophilic substitution reactions, where a suitable chlorophenyl halide reacts with the piperazine intermediate.
Attachment of Naphthalenyloxypropanol Moiety: The final step involves the attachment of the naphthalenyloxypropanol group, which can be achieved through etherification reactions using appropriate naphthalenol derivatives and alkyl halides.
Industrial production methods may involve optimization of these steps to improve yield and purity, often using continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
1-[4-(3-Chlorophenyl)piperazin-1-yl]-3-naphthalen-2-yloxypropan-2-ol;dihydrochloride undergoes various chemical reactions, including:
Substitution: Nucleophilic substitution reactions are common, where halogen atoms can be replaced by other nucleophiles such as amines or thiols.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and reaction temperatures ranging from room temperature to reflux conditions.
Scientific Research Applications
1-[4-(3-Chlorophenyl)piperazin-1-yl]-3-naphthalen-2-yloxypropan-2-ol;dihydrochloride has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a selective serotonin receptor antagonist, which could be useful in the treatment of various neurological disorders.
Pharmacology: The compound is investigated for its binding affinity to different receptor types, including serotonin and dopamine receptors.
Biological Studies: It is used in biological assays to study its effects on cellular pathways and receptor interactions.
Mechanism of Action
The mechanism of action of 1-[4-(3-Chlorophenyl)piperazin-1-yl]-3-naphthalen-2-yloxypropan-2-ol;dihydrochloride involves its interaction with specific molecular targets:
Serotonin Receptors: The compound acts as a selective antagonist for serotonin receptors, particularly the 5-HT1D receptor, displaying high selectivity over other receptor types.
Dopamine Receptors: It also exhibits binding affinity to dopamine receptors, influencing neurotransmitter release and signal transduction pathways.
Properties
IUPAC Name |
1-[4-(3-chlorophenyl)piperazin-1-yl]-3-naphthalen-2-yloxypropan-2-ol;dihydrochloride | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25ClN2O2.2ClH/c24-20-6-3-7-21(15-20)26-12-10-25(11-13-26)16-22(27)17-28-23-9-8-18-4-1-2-5-19(18)14-23;;/h1-9,14-15,22,27H,10-13,16-17H2;2*1H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KRQKHTWYDYDCQT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC(COC2=CC3=CC=CC=C3C=C2)O)C4=CC(=CC=C4)Cl.Cl.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27Cl3N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
469.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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